Regulatory Classification: MIBKO Is Not Classified as a Carcinogen, Unlike MEKO and Acetone Oxime
Under EU CLP Regulation, methyl ethyl ketoxime (MEKO, CAS 96-29-7) and acetone oxime (CAS 127-06-0) are harmonized as Carcinogen Category 1B (H350: may cause cancer). In contrast, MIBKO (CAS 105-44-2) has not been classified as a carcinogen. As of 2025, regulatory authorities state that for MIBKO, MPKO, and cyclohexanone oxime, 'there is no corresponding data that would justify a CLH classification as carcinogenic up to present' [1]. This regulatory gap has direct procurement consequences: products containing ≥0.1% MEKO require carcinogen GHS labeling and face use restrictions under EU REACH Annex XVII, whereas MIBKO-based formulations avoid these labeling triggers [2].
| Evidence Dimension | EU CLP Carcinogenicity Classification |
|---|---|
| Target Compound Data | Not classified as carcinogenic (no harmonized Carc. category) |
| Comparator Or Baseline | MEKO: Carc. 1B (H350), harmonized since 2020. Acetone oxime: Carc. 1B, harmonized 2024 |
| Quantified Difference | Presence vs. absence of Carc. 1B classification; ≥0.1% labeling threshold applies to MEKO but not to MIBKO |
| Conditions | EU CLP Regulation (EC) No 1272/2008, Annex VI; Commission Regulation (EU) 2020/1182 for MEKO |
Why This Matters
For procurement in the EU/UK, selecting MIBKO over MEKO eliminates the need for carcinogen hazard labeling and REACH Annex XVII consumer-use restrictions, directly reducing regulatory compliance burden.
- [1] Stop Carcinogens at Work. Oximes. 2025. https://stopcarcinogensatwork.eu/oximes/ View Source
- [2] STOCKMEIER Chemicals. EZ-Blox Anti-Skinning Agent from AdvanSix – Distribution Announcement. 2025. https://www.stockmeier.com/en/company/news/detail/news/stockmeier-chemicals-becomes-european-uk-distribution-partner-for-ez-bloxr-anti-skinning-agent-from-advansix/ View Source
